molecular formula C8H10O B8200571 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol

2-(Prop-2-yn-1-yl)pent-4-yn-1-ol

Cat. No.: B8200571
M. Wt: 122.16 g/mol
InChI Key: QCQDXFLZGCVLTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol typically involves the alkylation of propargyl alcohol with a suitable alkyne precursor. One common method involves the reaction of propargyl bromide with pent-4-yn-1-ol in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)pent-4-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-(Prop-2-yn-1-yl)pent-4-yn-1-ol, with the CAS number 432027-96-8, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C8H10OC_8H_{10}O, with a molecular weight of approximately 122.16 g/mol. The compound features a complex alkyne structure, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₀O
Molecular Weight122.16 g/mol
CAS Number432027-96-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

Recent research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a study highlighted the potential of alkyne-containing compounds in disrupting microtubule dynamics, which is crucial for cancer cell division and proliferation .

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of alkyne compounds like this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific cell line tested .
  • Mechanistic Insights : In another investigation, researchers explored the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that the compound could reduce kinase activity by binding competitively at the active site, thus preventing substrate phosphorylation .

Therapeutic Applications

Given its promising biological activity, 2-(Prop-2-yn-1-y)pent-4-enal has potential therapeutic applications in:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties.

Properties

IUPAC Name

2-prop-2-ynylpent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-3-5-8(7-9)6-4-2/h1-2,8-9H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDXFLZGCVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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